Cas no 52295-48-4 (2-Chloro-4-[(4-methoxypiperidino)sulfonyl ]benzenesulfonamide)

2-Chloro-4-[(4-methoxypiperidino)sulfonyl ]benzenesulfonamide structure
52295-48-4 structure
Product Name:2-Chloro-4-[(4-methoxypiperidino)sulfonyl ]benzenesulfonamide
CAS No:52295-48-4
MF:C12H17ClN2O5S2
MW:368.856779813766
CID:2186146
PubChem ID:15942825
Update Time:2025-04-21

2-Chloro-4-[(4-methoxypiperidino)sulfonyl ]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-[(4-methoxypiperidino)sulfonyl ]benzenesulfonamide
    • 698C96L7W2
    • UK-12130
    • 2-Chloro-4-(4-methoxypiperidinosulfonyl)benzene sulfonamide
    • 2-Chloro-4-((4-methoxy-1-piperidinyl)sulfonyl)benzenesulfonamide
    • UNII-698C96L7W2
    • Benzenesulfonamide, 2-chloro-4-((4-methoxy-1-piperidinyl)sulfonyl)-
    • 2-Chloro-4-((4-methoxy-1-piperidinyl)sulphonyl)benzenesulphonamide
    • AYUCZFQOHBTJTO-UHFFFAOYSA-N
    • CHEMBL19845
    • UK 12130
    • 52295-48-4
    • DB-303013
    • 2-Chloro-4-(4-methoxypiperidinosulphonyl)benzene sulphonamide
    • Benzenesulphonamide, 2-chloro-4-((4-methoxy-1-piperidinyl)sulphonyl)-
    • Inchi: 1S/C12H17ClN2O5S2/c1-20-9-4-6-15(7-5-9)22(18,19)10-2-3-12(11(13)8-10)21(14,16)17/h2-3,8-9H,4-7H2,1H3,(H2,14,16,17)
    • InChI Key: AYUCZFQOHBTJTO-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(N1CCC(CC1)OC)(=O)=O)S(N)(=O)=O

Computed Properties

  • Exact Mass: 368.0267417Da
  • Monoisotopic Mass: 368.0267417Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 124Ų

2-Chloro-4-[(4-methoxypiperidino)sulfonyl ]benzenesulfonamide Related Literature

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